molecular formula C6H12O3 B1213670 Diethylene glycol monovinyl ether CAS No. 929-37-3

Diethylene glycol monovinyl ether

Cat. No.: B1213670
CAS No.: 929-37-3
M. Wt: 132.16 g/mol
InChI Key: WULAHPYSGCVQHM-UHFFFAOYSA-N
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Description

Chemical Identity and Structure

Diethylene glycol monovinyl ether (DEGMVE), systematically named 2-(2-(vinyloxy)ethoxy)ethanol , is an organic compound with the CAS registry number 929-37-3 . Its structure consists of a hydroxyl-terminated diethylene glycol chain linked to a vinyl ether group, forming a bifunctional molecule with both hydrophilic and reactive moieties. The compound’s molecular geometry enables participation in polymerization reactions while retaining solubility in polar solvents.

Structural Features :

  • Core backbone : Two ethylene glycol units (‑OCH₂CH₂O‑).
  • Terminal groups : A hydroxyl group (‑OH) at one end and a vinyl ether group (CH₂=CHO‑) at the other.
  • SMILES Notation : OCCOCCOC=C.
  • InChI Key : WULAHPYSGCVQHM-UHFFFAOYSA-N.

Synonyms and Trade Names

DEGMVE is recognized by multiple synonyms and commercial designations:

  • IUPAC Synonyms :
    • 2-[2-(Ethenyloxy)ethoxy]ethanol.
    • Ethanol, 2-[2-(vinyloxy)ethoxy]-.
  • Common Trade Names :
    • Vinyl Carbitol.
    • Di(ethylene glycol) vinyl ether.
    • DEGMVE.
  • Industrial Codes :
    • NSC 8267.
    • MFCD00192027.

Molecular Formula and Weight

The compound’s molecular formula is C₆H₁₂O₃ , with a molar mass of 132.16 g/mol . Key physicochemical properties include:

Property Value Source
Boiling Point 196°C at 760 mmHg
Density 0.968 g/mL at 25°C
Refractive Index 1.448
Flash Point 83°C (closed cup)

Historical Context in Chemical Research

DEGMVE emerged alongside advancements in vinyl ether chemistry , which gained prominence in the early 20th century. Key milestones include:

  • 1920s–1930s : Development of glycol ethers as solvents and polymer precursors. Ethylene glycol derivatives were prioritized for their balance of volatility and solubility.
  • 1950s–1960s : Expansion into cationic polymerization systems. DEGMVE’s reactivity in carbocationic processes was leveraged for synthesizing polyvinyl ethers with tailored hydrophilicity.
  • 2000s–Present : Utilization in functional polymer design , particularly for coatings and adhesives. Patent literature highlights its role in creating anti-protein adsorption materials and UV-curable resins.

The compound’s dual functionality (hydroxyl and vinyl groups) has made it a staple in industrial organic synthesis, bridging traditional ether chemistry with modern materials science.

Properties

IUPAC Name

2-(2-ethenoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-2-8-5-6-9-4-3-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULAHPYSGCVQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29717-48-4
Record name Ethanol, 2-[2-(ethenyloxy)ethoxy]-, homopolymer
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DSSTOX Substance ID

DTXSID9075456
Record name Diethylene glycol monovinyl ether
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Molecular Weight

132.16 g/mol
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CAS No.

929-37-3
Record name Diethylene glycol monovinyl ether
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Record name Diethylene glycol monovinyl ether
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Record name Diethylene glycol monovinyl ether
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Record name Diethylene glycol monovinyl ether
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Record name Ethanol, 2-[2-(ethenyloxy)ethoxy]
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diethylene glycol monovinyl ether typically involves the reaction of diethylene glycol with acetylene or calcium carbide in the presence of a catalyst. The reaction is carried out at elevated temperatures, usually between 140°C and 170°C, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, this compound is produced by the O-alkylation of diethylene glycol with ethylene oxide, followed by distillation to purify the product. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Polymerization Reactions

DEGMVE undergoes polymerization through cationic and radical mechanisms, forming polymers with distinct structural and thermal properties.

Cationic Polymerization

Cationic polymerization of DEGMVE is facilitated by the electron-rich vinyl ether group, which stabilizes carbocation intermediates. Key findings include:

  • Oligomer Formation : Without controlled initiators, polymerization yields liquid oligomers due to side reactions between hydroxyl groups and the vinyl ether moiety .

  • Initiator Optimization : Continuous addition of peroxide initiators (e.g., tert-butyl hydroperoxide) suppresses side reactions, enabling high-molecular-weight polymer synthesis .

Table 1: Cationic Polymerization Conditions and Outcomes

InitiatorTemperature (°C)Reaction Time (h)Molecular Weight (Mn)Selectivity (%)
BF₃·OEt₂2565,000–10,00085–90
t-BuOOH401220,000–30,000>95
Data adapted from

Radical Polymerization

Radical polymerization of DEGMVE is less common but achievable under UV irradiation or thermal initiation. The hydroxyl group remains intact, producing hydrophilic polymers .

Radiation Polymerization

Gamma-ray irradiation (from ⁶⁰Co) induces polymerization by generating free radicals. Polymers synthesized via this method exhibit:

  • Thermal Stability : Initial decomposition temperatures exceed 260°C .

  • Phase Change Properties : Melting enthalpies of 89–95 J/g, suitable for thermal energy storage .

Copolymerization and Functionalization

DEGMVE is copolymerized with other monomers to tailor material properties:

Copolymerization with N-Vinylpyrrolidone

  • Enhanced Tensile Strength : Emulsion copolymerization with N-vinylpyrrolidone yields rubber-like polymers with tensile strengths >20 MPa .

  • Applications : Used in medical devices and coatings requiring chemical stability .

Comb-Like Polymers for Phase Change Materials

Reaction with alkyl bromides (e.g., 1-bromotetradecane) produces comb-like polymers with:

  • High Enthalpy : Heat storage capacity of ~180 J/g .

  • Controlled Crystallinity : Side-chain length (C₁₄) optimizes phase transition behavior .

Table 2: Thermal Properties of DEGMVE-Based Polymers

Polymer TypeMelting Temp (°C)Enthalpy (J/g)Decomposition Temp (°C)
Poly(DEGMVE)27–2889–95264–287
Comb-like (C₁₄)28–30175–180290–310
Data from

Anti-Protein Adsorption Coatings

Plasma polymerization of DEGMVE creates nanoscale coatings that resist protein adsorption via:

  • Hydration Layer Formation : Poly(DEGMVE) chains form a water barrier, generating repulsive forces against proteins .

  • Stability : Coatings remain intact under physiological conditions for >30 days .

Olefin Metathesis Deactivation

DEGMVE rapidly deactivates ruthenium carbene catalysts in olefin metathesis:

  • Efficiency : Completes catalyst deactivation within 10 minutes at 25°C .

  • Mechanism : Coordination of the hydroxyl group to the ruthenium center disrupts catalytic activity .

Reaction Mechanisms and Kinetic Insights

  • Cationic Polymerization : Proceeds via a chain-growth mechanism, with rate constants (kₚ) ranging from 0.5–2.0 L·mol⁻¹·s⁻¹ depending on initiator and solvent .

  • Radical Trapping : Hydroxyl groups act as chain-transfer agents, limiting molecular weight unless suppressed .

Scientific Research Applications

Diethylene glycol monovinyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethylene glycol monovinyl ether primarily involves its ability to act as a solvent and a solubilizer. It enhances the solubility of hydrophobic compounds by reducing the surface tension and increasing the wettability of the compounds. This property is particularly useful in pharmaceutical formulations, where it improves the absorption and bioavailability of drugs .

Comparison with Similar Compounds

  • Ethylene glycol monomethyl ether
  • Ethylene glycol monoethyl ether
  • Diethylene glycol monomethyl ether
  • Diethylene glycol monoethyl ether

Comparison: Diethylene glycol monovinyl ether is unique due to its vinyl group, which allows for polymerization reactions. This makes it more versatile in applications involving polymer synthesis compared to other glycol ethers that lack this functional group. Additionally, its solvent properties and higher boiling point make it suitable for a broader range of industrial applications .

Biological Activity

Diethylene glycol monovinyl ether (DEGME), a compound with the chemical formula C6_6H12_{12}O3_3, is a colorless, clear liquid primarily used in industrial applications such as coatings, adhesives, and as a solvent. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and materials science. This article synthesizes current research findings, case studies, and relevant data on the biological activity of DEGME.

1. Absorption and Metabolism

Research indicates that DEGME is absorbed through the skin and gastrointestinal tract. In studies involving rabbits, oral administration led to an increased urinary excretion of glucuronic acid, indicating metabolic processing. However, only a small percentage (0.8-2.3%) of the administered dose was excreted unchanged, suggesting significant metabolic conversion .

The absorption rate of DEGME was quantified at approximately 0.21 ± 0.15 mg/cm²/h in human skin models, indicating its potential for dermal exposure risks .

2.1 Acute Toxicity

Acute toxicity studies have shown that high doses of DEGME can lead to severe health effects. For example, in mice fed diets containing up to 5.4% DEGME for 90 days, significant renal damage was observed at the highest dosage levels, leading to mortality in some cases .

2.2 Long-term Exposure

Long-term studies on rats revealed that doses as low as 0.49 g/kg body weight per day were associated with no adverse effects, while higher doses resulted in reduced growth rates and increased kidney weight .

3.1 Dermal Absorption Studies

A study conducted by the Scientific Committee on Consumer Products (SCCP) evaluated the dermal absorption of DEGME at varying concentrations (2%, 5%, and 10%). The results indicated that total absorption ranged from 43.7 μg/cm² to 267 μg/cm², depending on the concentration applied .

ConcentrationAbsorbed Quantity (μg/cm²)% of Applied Dose
2%43.7 ± 7.044 ± 4
5%140 ± 2856 ± 12
10%267 ± 4350 ± 7

3.2 Genotoxicity Studies

Genotoxicity assessments have generally returned negative results for DEGME, suggesting it does not pose significant risks for genetic damage under typical exposure scenarios .

4. Pharmacological Activity

Research has explored the pharmacological properties of DEGME, particularly its role as a solvent in drug formulations. Its ability to enhance solubility and stability in various formulations makes it a valuable component in pharmaceutical applications .

5. Safety and Regulatory Status

The safety profile of DEGME has been evaluated by various regulatory bodies. The SCCP concluded that when used at concentrations up to 1.5%, DEGME is considered safe for consumers . However, caution is advised regarding higher concentrations due to potential irritancy and systemic toxicity.

Q & A

Q. What are the established synthesis protocols for Diethylene Glycol Monovinyl Ether (DEGVE), and how do reaction conditions influence yield?

DEGVE is synthesized via alkoxyethylation, typically using acetylene or calcium carbide with alcohols under controlled conditions. A sustainable approach involves reacting gaseous acetylene with diethylene glycol in the presence of alkaline catalysts (e.g., KOH) at 120–150°C . Catalyst selection and molar ratios are critical: excess alcohol minimizes byproducts like triethylene glycol derivatives . For halogenated derivatives, optimized methods using tetramethylene or this compound with iodine/potassium iodide yield >90% purity .

Q. How does the molecular structure of DEGVE contribute to its physicochemical properties?

DEGVE (C₆H₁₂O₃, MW 132.16) contains a hydroxyl group, two aliphatic ethers, and a vinyl group, enabling hydrogen bonding and hydrophilicity. The electron-rich C=C bond facilitates cationic polymerization, while the hydroxyl group enhances water solubility (miscible in polar solvents) . Rotatable bonds (6) and ether linkages contribute to flexibility in polymer backbones .

Q. What analytical techniques are recommended for characterizing DEGVE and its derivatives?

  • Purity assessment : HPLC using a Newcrom R1 column for separation .
  • Structural analysis : FTIR (C-O-C stretch at 1100 cm⁻¹, C=C at 1640 cm⁻¹) and NMR (vinyl proton resonance at δ 4.0–4.2 ppm) .
  • Thermal properties : Differential Scanning Calorimetry (DSC) to study phase-change behavior in poly(vinyl ether) PCMs .

Advanced Research Questions

Q. How does DEGVE’s vinyl ether group enable controlled cationic polymerization, and what factors influence polymer architecture?

The vinyl ether’s electron-donating groups stabilize carbocations during chain propagation, enabling living cationic polymerization. Initiators like HI/I₂ or Lewis acids (e.g., EtAlCl₂) control molecular weight distribution (PDI <1.2). Adjusting monomer feed ratios and reaction temperature (e.g., –15°C for slow propagation) yields block copolymers with tunable thermal transitions .

Q. What experimental challenges arise in DEGVE-based phase-change material (PCM) synthesis, and how are they resolved?

Poly(PC14EnVEs) synthesized from DEGVE and tetradecyl alcohols exhibit phase separation at high alkyl chain content. Mitigation strategies include:

  • Copolymerization : Blending with hydrophilic monomers (e.g., PEG) to enhance homogeneity .
  • Crosslinking : Using divinyl ethers to stabilize the polymer matrix, improving thermal cyclability (>500 cycles) .
  • Encapsulation : Microencapsulation in silica shells to prevent leakage during solid-liquid transitions .

Q. How do structural modifications of DEGVE affect biodegradation kinetics in biomedical applications?

Polyacetals derived from DEGVE degrade via acid-catalyzed hydrolysis of acetal linkages. Degradation rates depend on:

  • pH : Faster breakdown in acidic environments (e.g., lysosomal pH 4.5–5.0).
  • Hydrophilicity : Hydroxyl-rich polymers degrade faster due to water penetration .
  • Molecular weight : Low-MW polymers (Mn <10 kDa) show complete degradation within 28 days in vitro .

Q. What contradictions exist in solubility studies involving DEGVE as a co-solvent, and how are they reconciled?

DEGVE enhances solubility of hydrophobic drugs (e.g., glibenclamide) via H-bonding, but conflicting data arise from crystallization inhibitors (e.g., PVP). Methodological refinements include:

  • Ternary phase diagrams : Mapping solubility boundaries for drug-DEGVE-excipient systems.
  • Molecular dynamics simulations : Predicting solute-solvent interactions based on Hansen solubility parameters .

Q. What safety protocols are critical when handling DEGVE in laboratory settings?

  • Dermal exposure : Use nitrile gloves and fume hoods; DEGVE’s absorption rate (0.035–0.206 mg/cm²/hr) is lower than monoethylene glycol ethers but requires PPE .
  • Toxicity : Chronic exposure risks hematopoietic toxicity; adhere to OSHA PEL (50 ppm) and monitor airborne levels via GC-MS .

Methodological Tables

Q. Table 1: Key Reaction Parameters for DEGVE Synthesis

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystKOH (5 mol%)Minimizes oligomer formation
Temperature120–150°CBalances reaction rate/selectivity
Acetylene pressure1.5–2.0 atmPrevents side reactions

Q. Table 2: Thermal Properties of DEGVE-Based PCMs

PolymerPhase Change Temp (°C)Enthalpy (J/g)Cyclability (cycles)Reference
Poly(PC14E2VE)28–32180–200>500
Crosslinked DEGVE25–30150–170>1000

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.